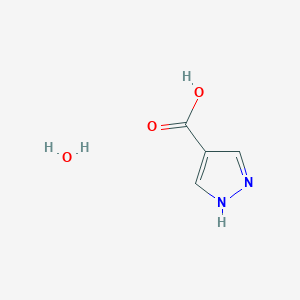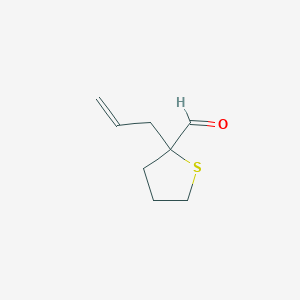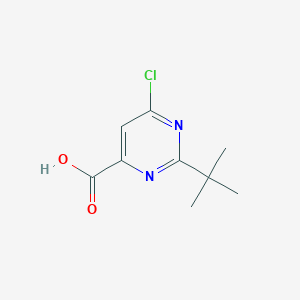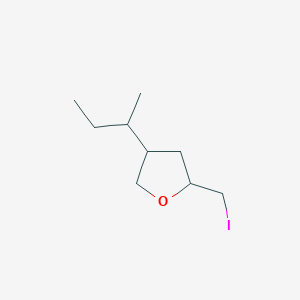
4-(Butan-2-yl)-2-(iodomethyl)oxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butan-2-yl)-2-(iodomethyl)oxolane typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of 1,4-diols under acidic conditions.
Introduction of the Butan-2-yl Group: The butan-2-yl group can be introduced via alkylation reactions using appropriate alkyl halides.
Iodomethylation: The final step involves the introduction of the iodomethyl group. This can be achieved through the reaction of the oxolane derivative with iodomethane in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反应分析
Types of Reactions
4-(Butan-2-yl)-2-(iodomethyl)oxolane can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of methyl-substituted oxolanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azido, thio, or alkoxy derivatives.
Oxidation: Formation of oxolane derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of methyl-substituted oxolanes.
科学研究应用
4-(Butan-2-yl)-2-(iodomethyl)oxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential as a building block in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(Butan-2-yl)-2-(iodomethyl)oxolane depends on its specific application. In chemical reactions, the iodomethyl group acts as a leaving group, facilitating nucleophilic substitution reactions. The oxolane ring provides stability and rigidity to the molecule, influencing its reactivity and interaction with other compounds.
相似化合物的比较
Similar Compounds
- 4-(Butan-2-yl)-2-(chloromethyl)oxolane
- 4-(Butan-2-yl)-2-(bromomethyl)oxolane
- 4-(Butan-2-yl)-2-(methyl)oxolane
Uniqueness
4-(Butan-2-yl)-2-(iodomethyl)oxolane is unique due to the presence of the iodomethyl group, which is more reactive compared to its chloro and bromo counterparts. This increased reactivity makes it a valuable intermediate in organic synthesis, allowing for more efficient and selective reactions.
属性
分子式 |
C9H17IO |
|---|---|
分子量 |
268.13 g/mol |
IUPAC 名称 |
4-butan-2-yl-2-(iodomethyl)oxolane |
InChI |
InChI=1S/C9H17IO/c1-3-7(2)8-4-9(5-10)11-6-8/h7-9H,3-6H2,1-2H3 |
InChI 键 |
YWJZAFRYRGISRO-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C1CC(OC1)CI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl[1-(thietan-3-yl)propyl]amine](/img/structure/B13201671.png)
![({[1-(Bromomethyl)cyclohex-3-en-1-yl]methoxy}methyl)benzene](/img/structure/B13201678.png)
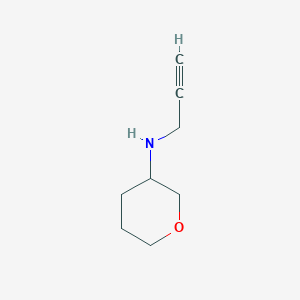
![Methyl 2-[2-(2,4-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13201686.png)
![6-Chloro-2-[(methylsulfanyl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13201694.png)
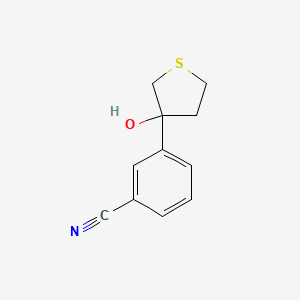
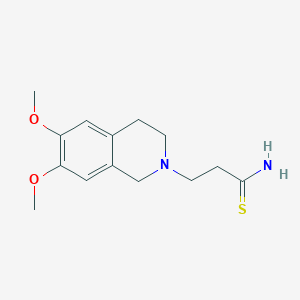
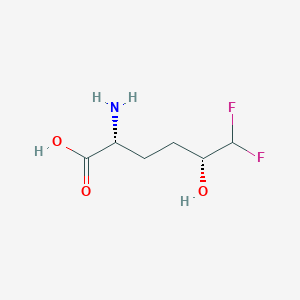
methanol](/img/structure/B13201717.png)
![1-[(5-Methyl-1,3-oxazol-2-yl)methyl]piperazine](/img/structure/B13201725.png)
